N-(4-(phenylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
Description
"N-(4-(phenylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide" is a synthetic small molecule characterized by a hybrid structure combining a phenylamino-phenyl group, an acetamide linker, and a thiophene-isoxazole heterocyclic system. The compound’s design leverages the pharmacophoric features of acetamide derivatives, which are widely explored for their biological activity, particularly in kinase inhibition and antiproliferative applications . The thiophene-isoxazole moiety may enhance electronic interactions with biological targets, while the phenylamino group contributes to π-π stacking and solubility modulation.
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-21(14-18-13-19(26-24-18)20-7-4-12-27-20)23-17-10-8-16(9-11-17)22-15-5-2-1-3-6-15/h1-13,22H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQTXCAFWJKZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(phenylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an isoxazole ring and a thiophene moiety, contributing to its biological activity. Its molecular formula is , with a molecular weight of approximately 344.41 g/mol. The presence of the thiophene and isoxazole rings suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of isoxazole and thiazole compounds exhibit promising antimicrobial properties. In particular, certain substituted thiazoles have shown efficacy against Mycobacterium tuberculosis and other resistant strains. For example, compounds similar to this compound have been identified as effective antitubercular agents, demonstrating significant inhibitory activity against both replicating and non-replicating strains of M. tuberculosis .
Antiviral Activity
The compound's structural components suggest potential antiviral properties. Studies have shown that related N-heterocycles can inhibit viral replication effectively. For instance, certain derivatives have demonstrated superior activity against hepatitis C virus (HCV) NS5B RNA polymerase, with IC50 values as low as 0.26 μM . This highlights the potential for this compound to serve as a lead compound in antiviral drug development.
Anticonvulsant Activity
Recent studies have explored the anticonvulsant properties of compounds with similar structures, indicating that modifications in the isoxazole or thiazole rings can enhance their efficacy against seizures. Compounds exhibiting strong binding affinity to voltage-gated sodium channels were particularly noted for their anticonvulsant activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Amino Substituents: The presence of phenylamino groups enhances binding affinity to target proteins.
- Isoxazole Ring: This heterocyclic structure is critical for biological interactions, particularly in inhibiting enzyme activities.
- Thiophene Moiety: Contributes to lipophilicity and enhances membrane permeability, facilitating cellular uptake.
Case Study 1: Antitubercular Activity
In a study focusing on the synthesis of substituted thiazoles, several derivatives were evaluated for their antitubercular activity against drug-resistant M. tuberculosis. Among them, N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than standard treatments, indicating its potential as a novel therapeutic agent .
Case Study 2: Antiviral Screening
Another study assessed various N-substituted isoxazoles for their antiviral efficacy against HCV. The results indicated that modifications at the C2 position of the isoxazole ring could lead to enhanced antiviral activity, supporting further exploration into derivatives like this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparative analysis focuses on structurally related acetamide derivatives, emphasizing synthesis, physicochemical properties, and biological activity.
Antiproliferative Acetamide Derivatives
Compound 24 (N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide sodium salt) and 25 (4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol) exhibit potent antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase receptor inhibition . Key differences from the target compound include:
- Structural features : Compound 24 incorporates a sulfamoylphenyl group and a pyrimidine ring, enhancing ATP-binding site interactions. In contrast, the target compound’s thiophene-isoxazole system may favor alternative binding modes.
- Activity : While both compounds inhibit tyrosine kinases, the absence of a sodium sulfonate group in the target compound may reduce solubility but improve membrane permeability.
Thiazolotriazole-Based Acetamides
Comparative insights:
- Synthesis : The target compound’s synthesis likely involves similar coupling reactions but lacks the thiazolotriazole scaffold, which is critical for anti-infective activity in compounds 26–32 .
- Substituent Effects: The 4-methoxyphenyl and trifluoromethyl groups in 26–32 improve metabolic stability, whereas the target compound’s phenylamino group may enhance hydrogen-bonding interactions.
Quinazolinone Thioacetamides
Compounds 5–10 (e.g., 5: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide) feature sulfamoylphenyl and quinazolinone moieties, with yields up to 91% and melting points exceeding 250°C . Key distinctions:
- Solubility : The sulfamoyl group in 5–10 enhances aqueous solubility, whereas the target compound’s thiophene-isoxazole may confer lipophilicity.
Research Implications
The target compound’s unique thiophene-isoxazole-acetamide architecture positions it as a candidate for kinase inhibition or antimicrobial studies, building on the success of analogs like 24 and 26–32 . Further studies should explore:
- Structure-Activity Relationships (SAR): Modifying the phenylamino group or isoxazole substituents to optimize binding affinity.
- Pharmacokinetics : Assessing solubility and metabolic stability relative to sulfamoyl- and thiazolotriazole-containing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
